N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature. For instance, a series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines through both conventional methods and microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE” has a molecular formula of C6H9Cl2NS, an average mass of 198.113 Da, and a monoisotopic mass of 196.983276 Da .Chemical Reactions Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Antitumor Applications
Sulfonamide compounds have been explored for their antitumor properties. A study by Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. Compounds were tested for their ability to inhibit cell cycle progression in human cancer cell lines, revealing potent antimitotic agents disrupting tubulin polymerization and novel antiproliferative agents causing phase accumulation changes in cancer cells. The research illuminated the pharmacophore structure and drug-sensitive pathways, marking a significant step in understanding sulfonamide's role in cancer therapy (Owa et al., 2002).
Antimicrobial and Antitubercular Activity
Krátký et al. (2012) investigated novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde for their antimicrobial activity against a variety of bacterial and fungal pathogens, including Mycobacterium tuberculosis. The study found potent compounds against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as significant activity against M. kansasii. This highlights sulfonamides' potential in addressing drug-resistant bacterial infections (Krátký et al., 2012).
CCR4 Receptor Antagonism
Research by Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a hit in a CCR4 receptor antagonist screen, showcasing its potential as a lead for developing bioavailable CCR4 receptor antagonists. These compounds hold promise for therapeutic applications in diseases where CCR4-mediated signaling plays a crucial role, such as certain cancers and inflammatory conditions (Kindon et al., 2017).
Antiviral Activity
Chen et al. (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating sulfonamides' potential in developing antiviral agents. These findings suggest that sulfonamides could play a role in controlling plant virus outbreaks, with implications for agriculture and plant science research (Chen et al., 2010).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S2/c1-20-13(14-4-5-15(16)22-14)9-17-23(18,19)11-2-3-12-10(8-11)6-7-21-12/h2-5,8,13,17H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKZVFSGSOJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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